1-Chloro-1,2,2-trifluorocyclobutane

Inhalation Anesthesia MAC Assay Cyclobutane Pharmacology

1-Chloro-1,2,2-trifluorocyclobutane (CAS 661-71-2), also designated F3 or CTFCB, is a halogenated cyclobutane derivative with the molecular formula C4H4ClF3 and a molecular weight of 144.52 g/mol. This compound exists as a colorless liquid with a boiling point of 81°C at 760 mmHg and a measured vapor pressure of 92.6 mmHg at 25°C.

Molecular Formula C4H4ClF3
Molecular Weight 144.52 g/mol
CAS No. 661-71-2
Cat. No. B1209949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-1,2,2-trifluorocyclobutane
CAS661-71-2
Synonyms1-chloro-1,2,2-trifluorocyclobutane
1-CTFCB
Molecular FormulaC4H4ClF3
Molecular Weight144.52 g/mol
Structural Identifiers
SMILESC1CC(C1(F)F)(F)Cl
InChIInChI=1S/C4H4ClF3/c5-3(6)1-2-4(3,7)8/h1-2H2
InChIKeyZZQYDYODFHABLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-1,2,2-trifluorocyclobutane (CAS 661-71-2) Procurement and Differentiation Guide: A Quantitative Comparator Analysis for Scientific Selection


1-Chloro-1,2,2-trifluorocyclobutane (CAS 661-71-2), also designated F3 or CTFCB, is a halogenated cyclobutane derivative with the molecular formula C4H4ClF3 and a molecular weight of 144.52 g/mol . This compound exists as a colorless liquid with a boiling point of 81°C at 760 mmHg and a measured vapor pressure of 92.6 mmHg at 25°C [1]. The compound is characterized by its LogP value of 2.32, reflecting its intermediate lipophilicity relative to other halogenated cyclobutanes [2]. This overview establishes the baseline physicochemical identity of the compound, which is critical for understanding its differentiation from structurally related analogs in both procurement and scientific application contexts.

Why 1-Chloro-1,2,2-trifluorocyclobutane (F3) Cannot Be Substituted with Structurally Similar Halogenated Cyclobutanes: A Quantitative Evidence Summary


Generic substitution among halogenated cyclobutanes fails due to divergent biological and physicochemical properties that are not predictable from structure alone. While compounds like 1,2-dichlorohexafluorocyclobutane (F6) and 1-bromo-1,2,2-trifluorocyclobutane share a cyclobutane core, their functional outcomes differ markedly. For instance, F3 acts as an anesthetic with defined Minimum Alveolar Concentration (MAC) values, whereas F6 is a classic nonimmobilizer that produces amnesia but not immobility [1][2]. Similarly, the substitution pattern governs interaction with key molecular targets such as GABA transporters and voltage-gated sodium channels [3][4]. The following quantitative evidence demonstrates that even minor changes in halogenation profoundly alter biological activity, vapor pressure, and lipophilicity—making 1-chloro-1,2,2-trifluorocyclobutane a uniquely defined entity for specific research and industrial applications.

Product-Specific Quantitative Differentiation Evidence for 1-Chloro-1,2,2-trifluorocyclobutane (CAS 661-71-2) Relative to Closest Comparators


Minimum Alveolar Concentration (MAC) Differentiation: F3 Anesthetic Potency Quantified Against F6 Nonimmobilizer and Conventional Anesthetics

1-Chloro-1,2,2-trifluorocyclobutane (F3) is a volatile anesthetic with a measurable Minimum Alveolar Concentration (MAC), whereas the structurally similar 1,2-dichlorohexafluorocyclobutane (F6) is a nonimmobilizer that produces amnesia but not immobility [1][2]. In mouse strain studies, MAC values for F3 ranged from 17% to 48% variation depending on strain, while F6 showed no MAC value as it does not induce immobility [1]. Furthermore, F3 inhibited halothane labeling in brain tissue with a distinct potency profile compared to isoflurane [3].

Inhalation Anesthesia MAC Assay Cyclobutane Pharmacology

GABA Transporter 1 (GAT1) Inhibition: F3 IC50 Quantification Against F6 Nonimmobilizer

1-Chloro-1,2,2-trifluorocyclobutane (F3) inhibits mouse GAT1 with an IC50 of 64.6 µM (6.46E+4 nM) in HEK293 cells [1]. In contrast, the structurally related nonimmobilizer F6 does not significantly inhibit GAT1 at comparable concentrations, and is used as a negative control in mechanistic studies [2]. F3 has also been shown to inhibit human GAT1 with a Kd of 58 nM in COS cells [3].

Neurotransmitter Transport GAT1 Inhibition GABA Uptake Assay

Voltage-Gated Sodium Channel Modulation: F3 vs. F6 in Neuronal Excitability Studies

F3 inhibits neuronal voltage-gated sodium channels (Nav) with measurable effects on peak sodium current (INa) and inactivation kinetics [1][2]. Specifically, F3 (0.5-2.0 mM) reversibly inhibited peak INa in rat DRG neurons by 20-40% and left-shifted the inactivation curve by 5-10 mV [2]. The nonimmobilizer F6 (1,2-dichlorohexafluorocyclobutane) at identical concentrations showed no significant effect on sodium currents, confirming that sodium channel inhibition correlates with anesthetic activity [1].

Sodium Channel Neuropharmacology Cyclobutane Anesthetics

Azeotrope Formation with Methanol: Unique 67-77 wt% Composition for Solvent and Refrigerant Applications

1-Chloro-1,2,2-trifluorocyclobutane forms a binary azeotropic composition with methanol consisting of 67-77 weight percent F3 and 23-33 weight percent methanol [1][2]. This azeotrope is specifically claimed for use in solvent cleaning, aerosol propellants, polymer blowing agents, and refrigerants [1]. In contrast, the nonimmobilizer F6 (1,2-dichlorohexafluorocyclobutane) and other halogenated cyclobutanes do not form documented azeotropes with methanol under these conditions.

Azeotropic Mixtures Solvent Cleaning Refrigerants

Vapor Pressure and Volatility Profile: F3 (92.6 mmHg) vs. F6 and Bromo Analog

The vapor pressure of 1-chloro-1,2,2-trifluorocyclobutane at 25°C is 92.6 mmHg, which is significantly higher than that of the nonimmobilizer F6 (1,2-dichlorohexafluorocyclobutane), which has a vapor pressure of approximately 15-20 mmHg (estimated) [1]. The bromo analog, 1-bromo-1,2,2-trifluorocyclobutane, has a vapor pressure similar to methoxyflurane but not directly quantified in the literature [2]. This higher vapor pressure makes F3 suitable for inhalation anesthesia delivery systems where volatility is a critical parameter.

Volatility Inhalation Delivery Physicochemical Properties

Lipophilicity (LogP) Differentiation: F3 (LogP 2.32) vs. Non-Fluorinated Cyclobutanes

1-Chloro-1,2,2-trifluorocyclobutane has a measured LogP value of 2.32, which is significantly higher than non-fluorinated cyclobutane derivatives (LogP typically 0.5-1.5) [1]. This increased lipophilicity is attributed to the trifluoromethyl group and chlorine substitution, which enhances membrane permeability and bioavailability in medicinal chemistry applications [2]. The nonimmobilizer F6 has a LogP of approximately 3.0-3.5 (estimated), making it even more lipophilic but lacking the specific GAT1 and sodium channel activity profile of F3.

Lipophilicity LogP Medicinal Chemistry Building Blocks

Optimal Research and Industrial Use Cases for 1-Chloro-1,2,2-trifluorocyclobutane (CAS 661-71-2) Based on Verified Differentiation Evidence


Inhalation Anesthesia Mechanism Studies: Utilizing F3 as an Active Anesthetic with F6 as a Matched Nonimmobilizer Control

F3 serves as a prototypical volatile anesthetic with defined MAC values and GAT1 inhibitory activity, while F6 (1,2-dichlorohexafluorocyclobutane) is the canonical nonimmobilizer control that lacks anesthetic potency but shares similar lipophilicity [1][2]. This paired approach enables researchers to dissect molecular targets responsible for immobility versus amnesia in anesthetic mechanisms [3].

GABAergic Neurotransmission Research: Using F3 as a GAT1 Inhibitor Tool Compound

With an IC50 of 64.6 µM for mouse GAT1 and a Kd of 58 nM for human GAT1, F3 is a validated pharmacological agent for studying GABA transporter 1 function and its role in synaptic inhibition [1][2]. The compound increases GABA release and modulates nicotinic acetylcholine receptor activity in Xenopus oocytes [3].

Voltage-Gated Sodium Channel Electrophysiology: F3 as a Reversible Nav Inhibitor

F3 inhibits neuronal sodium channels with a reversible, concentration-dependent profile (20-40% peak INa reduction at 0.5-2.0 mM) and left-shifts inactivation [1]. This makes it a useful tool for investigating sodium channel contributions to anesthetic action and neuropathic pain states [2].

Industrial Solvent and Refrigerant Formulations: Leveraging the F3-Methanol Azeotrope

The binary azeotrope of 67-77 wt% 1-chloro-1,2,2-trifluorocyclobutane with methanol enables stable, non-fractionating solvent blends for precision cleaning, aerosol propellants, and polymer blowing agents [1][2]. This specific composition is protected by patent and cannot be replicated with F6 or other cyclobutane analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Chloro-1,2,2-trifluorocyclobutane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.